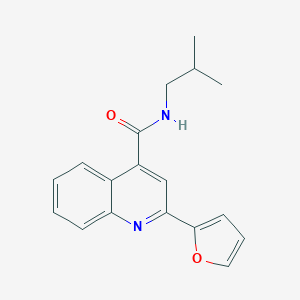

2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide

Beschreibung

Structural Classification within Heterocyclic Compounds

2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide belongs to the extensive family of heterocyclic compounds, which constitute one of the most diverse and pharmaceutically important classes of organic molecules. The compound features a quinoline core structure, which is classified as a condensed heterocyclic system containing both benzene and pyridine rings fused together. According to the Hantzsch-Widman nomenclature system, quinoline represents a bicyclic aromatic heterocycle with the molecular formula of nine carbon atoms, seven hydrogen atoms, and one nitrogen atom in its basic form.

The structural architecture of this compound can be systematically analyzed through its constituent heterocyclic components. The quinoline nucleus serves as the central scaffold, characterized by its aromatic nature and the presence of a tertiary nitrogen atom at position 1. This quinoline system is further functionalized at position 2 with a furan-2-yl substituent and at position 4 with a carboxamide group bearing a 2-methylpropyl substituent. The furan ring represents a five-membered oxygen-containing heterocycle that contributes additional aromatic character and potential for electronic interactions.

The molecular architecture demonstrates the principle of structural diversity achievable through heterocyclic chemistry, where different heteroatoms and ring systems can be combined to create compounds with enhanced biological activity. The presence of multiple nitrogen and oxygen heteroatoms provides numerous sites for hydrogen bonding and electronic interactions with biological targets. The carboxamide functionality at position 4 of the quinoline ring is particularly significant, as it represents a common pharmacophore found in numerous bioactive quinoline derivatives.

The classification of this compound within the broader context of medicinal chemistry reveals its membership in the quinoline-4-carboxamide family, which has emerged as a privileged scaffold for drug discovery. Related compounds in this structural class have demonstrated activities against various therapeutic targets, including kinases, infectious disease pathogens, and cancer cell lines. The specific substitution pattern, featuring the furan-2-yl group at position 2 and the branched alkyl amide at position 4, represents a unique structural variant within this pharmacologically important family.

Historical Context of Quinoline-carboxamide Derivatives in Medicinal Chemistry

The historical development of quinoline-carboxamide derivatives in medicinal chemistry traces back to the late 1800s, when quinoline derivatives first gained prominence as antimalarial agents. Quinoline itself was initially isolated from coal tar distillation, with its structure elucidated by Dewar in 1871, who recognized the chemical similarity between pyridine and quinoline and described quinoline's structure as a rigid heterocyclic core of benzene ortho-fused with a pyridine ring. This foundational understanding of quinoline chemistry paved the way for the subsequent development of numerous therapeutic agents.

The evolution of quinoline-based pharmaceuticals has been marked by several landmark discoveries that established the therapeutic potential of this heterocyclic scaffold. Quinine, a naturally occurring quinoline alkaloid found in Cinchona plants, served as one of the earliest examples of quinoline's medicinal utility and became a cornerstone treatment for malaria. This success prompted extensive synthetic efforts to develop quinoline derivatives with improved pharmacological properties and broader therapeutic applications.

The development of quinoline-4-carboxamide derivatives specifically emerged from systematic structure-activity relationship studies aimed at optimizing the biological activity of quinoline-based compounds. Research has demonstrated that the carboxamide functional group at position 4 of the quinoline ring provides critical interactions with biological targets, particularly through hydrogen bonding capabilities. Studies on quinoline-4-carboxamides have revealed their potential as inhibitors of various enzymes and receptors, including epidermal growth factor receptor kinase and antimalarial targets.

Recent investigations have expanded the therapeutic scope of quinoline-carboxamide derivatives to include anticancer applications. Novel quinoline-3-carboxamides and quinoline-4-carboxamides have been designed and synthesized as epidermal growth factor receptor inhibitors with demonstrated anticancer activity. These developments have established quinoline-carboxamide derivatives as versatile scaffolds capable of targeting multiple therapeutic areas, from infectious diseases to oncology. The structural modifications possible within this chemical class, including variations in substituent patterns and functional group arrangements, have provided medicinal chemists with extensive opportunities for optimization and drug development.

The contemporary pharmaceutical landscape includes numerous approved quinoline-based drugs that exemplify the continued importance of this scaffold. Examples include pitavastatin, saquinavir, bedaquiline, lenvatinib, and cabozantinib, which collectively demonstrate the versatility of quinoline derivatives across diverse therapeutic indications. This historical progression from natural product discovery to synthetic drug development illustrates the enduring significance of quinoline chemistry in pharmaceutical research.

Significance of Furan Substituents in Bioactive Molecules

The incorporation of furan substituents in bioactive molecules represents a strategic approach to enhance biological activity and pharmacological properties. Furan rings are recognized as privileged scaffolds in medicinal chemistry due to their unique electronic and structural characteristics that facilitate interactions with biological targets. The electron-rich nature of furan heterocycles enables diverse electronic interactions with biomolecules, potentially enhancing binding affinity to target proteins such as enzymes and receptors.

The aromatic properties of furan contribute to molecular stability, which can improve metabolic stability and bioavailability of pharmaceutical compounds. These characteristics are particularly valuable in drug design, where maintaining adequate plasma concentrations and resistance to metabolic degradation are critical factors for therapeutic efficacy. The planar aromatic structure of furan allows for optimal stacking interactions with aromatic amino acid residues in protein binding sites, contributing to enhanced binding affinity and selectivity.

Furan derivatives have demonstrated remarkable versatility in their biological activities, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiety, anti-Parkinson, anti-glaucoma, muscle-relaxant, antihypertensive, diuretic, anti-ulcer, anti-aging, and anticancer effects. This broad spectrum of activities reflects the ability of furan-containing compounds to interact with diverse biological targets and pathways. The structural diversity achievable through furan substitution patterns provides medicinal chemists with extensive opportunities for molecular optimization and structure-activity relationship development.

In the context of quinoline-carboxamide derivatives, furan substituents offer additional advantages for pharmaceutical development. The combination of quinoline and furan heterocycles in a single molecule can provide complementary pharmacophoric features that enhance overall biological activity. Studies of quinoline derivatives containing furan substituents have demonstrated improved potency against various targets, including enhanced anticancer activity through epidermal growth factor receptor inhibition.

The presence of furan rings in pharmaceutical compounds also influences physicochemical properties such as solubility, lipophilicity, and membrane permeability. These properties are crucial determinants of drug-like behavior and can significantly impact the pharmacokinetic profile of therapeutic candidates. The oxygen heteroatom in furan provides hydrogen bond accepting capability, which can facilitate interactions with biological targets while also contributing to aqueous solubility.

Recent research has highlighted specific examples of furan-containing quinoline derivatives with notable biological activities. The furan derivative compound designated as 5o in quinoline-3-carboxamide series demonstrated significant epidermal growth factor receptor inhibition with an inhibitory concentration of 2.61 micromolar. Additionally, studies have identified quinoline-4-carboxamides incorporating furan substituents as potential antimalarial agents, further emphasizing the therapeutic versatility of this structural combination.

Eigenschaften

Molekularformel |

C18H18N2O2 |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C18H18N2O2/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

JOFJJLWKHPYOLP-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |

Kanonische SMILES |

CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(Furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, characterized by a furan ring and a carboxamide functional group. Its structural features suggest potential biological activities that could be leveraged in medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide is CHNO. The compound features:

- Quinoline core : A bicyclic structure known for various biological activities.

- Furan moiety : A five-membered aromatic ring that enhances reactivity and biological interactions.

- Carboxamide group : Contributes to solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide, exhibit significant antimicrobial activity. A study on similar compounds demonstrated that modifications to the quinoline structure can enhance their effectiveness against various pathogens, including bacteria and fungi .

Anticancer Activity

Quinoline derivatives have been recognized for their anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural components have displayed IC values in the low micromolar range against human cancer cells . The specific mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, triggered by upregulation of apoptotic markers like p53 .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that related quinoline derivatives can inhibit cytokine release and other inflammatory mediators, demonstrating potential for treating inflammatory diseases .

The mechanisms underlying the biological activities of 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide are diverse:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit translation elongation factors critical for protein synthesis in pathogens like Plasmodium falciparum, suggesting a potential antimalarial application .

- Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial pathways has been observed in studies involving related quinoline derivatives .

- Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and pain .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide | Antimicrobial | Effective against various bacterial strains |

| Similar Quinoline Derivatives | Anticancer | IC values < 10 µM in cancer cell lines |

| Related Compounds | Anti-inflammatory | Inhibition of TNF-alpha release with IC values < 5 µM |

Case Study: Antiplasmodial Activity

A series of quinoline-4-carboxamides were screened for antiplasmodial activity against Plasmodium falciparum. Compounds within this series exhibited moderate potency but highlighted the need for novel chemotypes to combat drug resistance. The mechanism involved inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has garnered attention for its promising biological activities , particularly in the realms of antimicrobial and antimalarial properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide, exhibit significant antimicrobial effects. The mechanisms by which these compounds exert their activity often involve interference with bacterial protein synthesis and disruption of cellular integrity.

A study examining various quinoline derivatives found that modifications in the substituents could enhance their antimicrobial efficacy, suggesting that 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide could be tailored for improved activity against resistant strains of bacteria.

Antimalarial Activity

The antiplasmodial potential of this compound is particularly noteworthy. Quinoline derivatives have historically been employed in malaria treatment due to their ability to target the Plasmodium falciparum parasite.

In a comprehensive screening of quinoline-4-carboxamide derivatives, compounds similar to 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide exhibited moderate potency against P. falciparum with an EC50 value of approximately 120 nM. Notably, modifications to the chemical structure can lead to enhanced pharmacokinetic properties and efficacy in vivo .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Quinoline-4-carboxamide Derivatives

Key Observations:

Substituent Diversity: The target compound’s furan-2-yl group at position 2 contrasts with phenyl or heterocyclic acetamido groups in analogs like 5a5 and 5b1 . Furan’s electron-rich nature may enhance π-π stacking interactions compared to bulkier aryl groups. The 2-methylpropyl carboxamide substituent is less polar than morpholinopropyl or dimethylaminopropyl groups in other derivatives, likely increasing lipophilicity (logP ~2.7, inferred from vs. logP >3.5 for morpholine-containing analogs).

Synthetic Yield and Purity: Derivatives with morpholine or piperazine substituents (e.g., 5a5, 5b1) show moderate yields (55–67%) and high purity (>97%) via column chromatography .

Thermal Stability :

- Melting points for morpholine/piperazine-containing analogs range from 171–189°C, correlating with crystalline solid states . The target compound’s physical state (solid/oil) is unreported but may vary due to its branched alkyl chain.

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : The furan ring may undergo oxidative metabolism, whereas morpholine-containing analogs are prone to N-oxidation, affecting their metabolic half-lives .

Q & A

Q. What are the optimized synthetic routes for 2-(furan-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

A common approach involves coupling 2-furan-substituted quinoline-4-carboxylic acid derivatives with 2-methylpropylamine using carbodiimide-based coupling agents (e.g., PyBOP) in polar aprotic solvents like DMF or N,N-dimethylacetamide. For example, analogous compounds were synthesized via activation with PyBOP and subsequent amine coupling at room temperature, yielding ~59% under optimized conditions . Critical parameters include solvent choice (DMF enhances solubility but may require purification), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acid:amine). Side products, such as hydrolyzed intermediates, may form if moisture is present, necessitating anhydrous conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- X-ray Powder Diffraction (XRPD): Validates crystallinity and polymorphic forms. For example, salt forms of related quinoline carboxamides showed distinct XRPD patterns .

- Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC): Assess thermal stability and decomposition profiles. A sharp DSC endotherm near 200°C typically indicates melting without decomposition .

- NMR and Mass Spectrometry: H/C NMR confirms substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm), while HRMS validates molecular weight .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (>10 mg/mL). Stability studies for analogous quinoline carboxamides suggest degradation under prolonged light exposure or in acidic/basic conditions (pH <3 or >10). Storage at –20°C in inert atmospheres (argon) is recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking and QSAR studies on quinoline carboxamides reveal that substituents at the quinoline C2 position (e.g., furan) influence binding to targets like mycobacterial enzymes. For instance, derivatives with electron-donating groups (e.g., methoxy) showed improved anti-tubercular activity (MIC ≤1.25 µg/mL) by enhancing hydrophobic interactions . Free energy perturbation (FEP) calculations further predict binding affinity changes upon structural modifications .

Q. How do structural modifications at the N-(2-methylpropyl) group affect pharmacological properties?

Replacing 2-methylpropyl with arylalkyl chains (e.g., 5-phenylpentyl) increased logP values (from 3.1 to 4.8), enhancing blood-brain barrier penetration but reducing aqueous solubility. Conversely, polar substituents (e.g., morpholine) improved solubility but lowered membrane permeability . Pharmacokinetic studies in rodents showed that branched alkyl chains (e.g., 2-methylpropyl) prolong half-life ( = 6.2 hours) compared to linear chains ( = 3.8 hours) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., anti-tubercular activity ranging from 0.5–5.0 µM) may arise from assay conditions (e.g., bacterial strain variability, nutrient media composition). Standardizing protocols (e.g., using Middlebrook 7H10 agar) and validating via orthogonal assays (e.g., resazurin microtiter plate) are critical. Additionally, batch-to-batch purity differences (>95% by HPLC recommended) significantly impact results .

Q. How can oxidative instability of the furan moiety be mitigated during long-term studies?

The furan ring is prone to oxidation, forming reactive intermediates. Stabilization strategies include:

- Co-solvents: Adding antioxidants (e.g., BHT) in DMSO stock solutions .

- Structural analogs: Replacing furan with thiophene or methyl-furan reduces oxidation while retaining activity (e.g., 2-(5-methylfuran-2-yl) analogs showed 30% higher stability) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.